

Enantioselective Synthesis of (-)-Retigeranic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: *Retigeranic acid*

Cat. No.: B12075431

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Abstract

(-)-**Retigeranic acid**, a pentacyclic sesterterpenoid isolated from the lichen *Lobaria retigera*, has garnered significant attention from the synthetic community due to its complex molecular architecture and potential biological activity. Its unique structure, featuring a fused triquinane core, has made it a challenging target for total synthesis. This document provides a comprehensive overview of the key enantioselective synthetic strategies toward (-)-**Retigeranic acid**, with a focus on the seminal works of Paquette and Wender, and the most recent advances by Ding and Chen/Wang. Detailed experimental protocols for pivotal reactions, quantitative data summaries, and workflow diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The intricate, sterically congested framework of (-)-**Retigeranic acid**, which includes eight stereocenters and a unique angularly fused pentacyclic system, has inspired the development of elegant and innovative synthetic methodologies. Early approaches by Corey and Paquette established foundational strategies for constructing the core structure.^{[1][2][3]} Later, Wender and others introduced novel cycloaddition strategies to tackle the formidable synthetic challenges.^[4] More recently, in 2023, the groups of Ding and Chen/Wang reported concise and highly efficient enantioselective total syntheses, showcasing the power of modern synthetic methods.^{[2][5][6][7]}

This application note will detail the key chemical transformations, provide comparative data on the efficiency of different routes, and offer step-by-step protocols for selected key reactions from these groundbreaking syntheses.

Comparative Overview of Synthetic Strategies

The enantioselective synthesis of **(-)-Retigeranic acid** has been approached through various strategic bond disconnections and ring-forming strategies. The following table summarizes the key aspects of four prominent total syntheses.

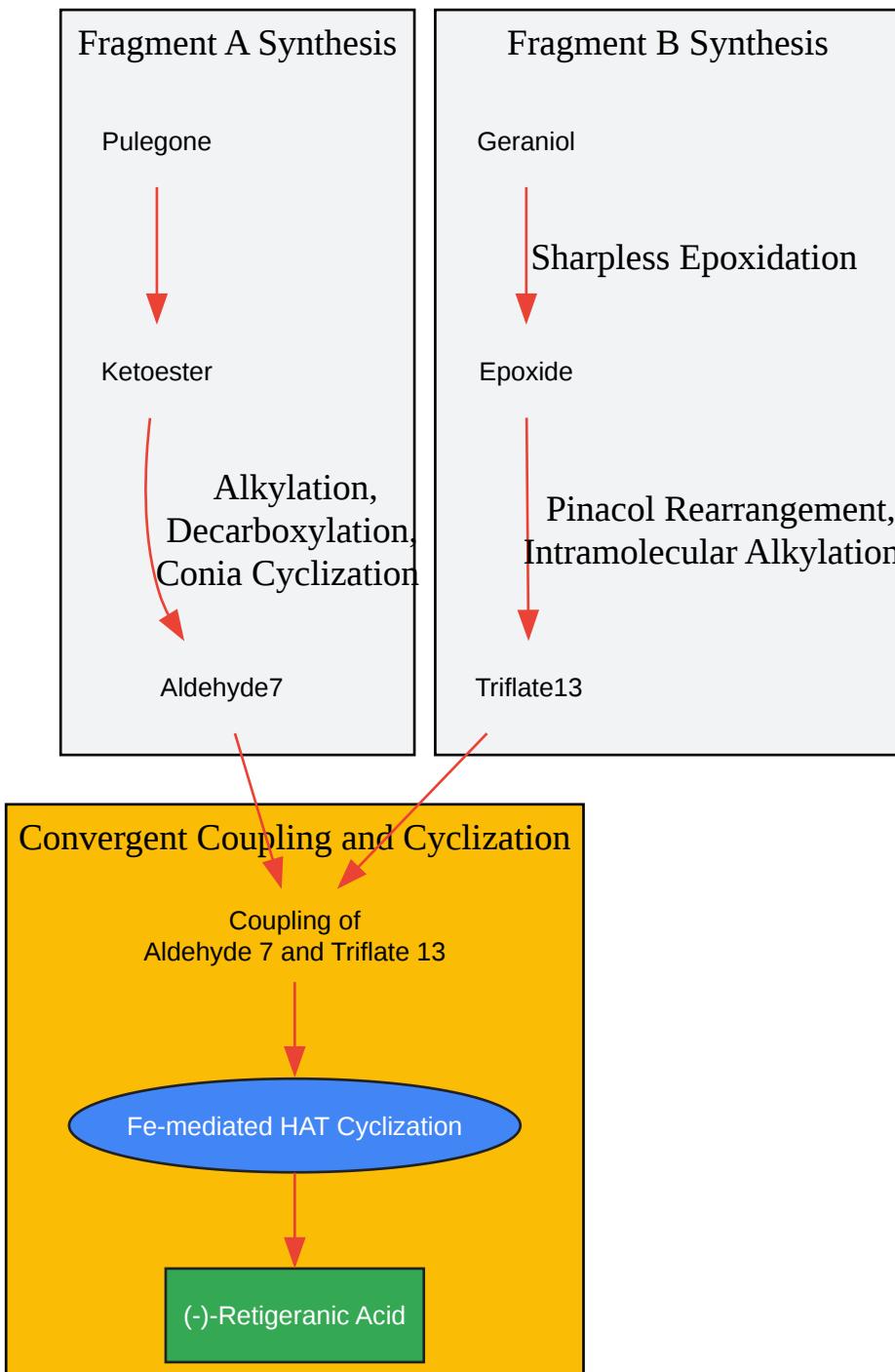
Synthetic Strategy	Key Features	Overall Yield	Number of Steps (Longest Linear Sequence)	Enantioselective Step	Reference
Paquette (1987)	Annulative cyclopenteno ne formation, intramolecula r Michael addition, aldol condensation.	Not explicitly stated	~29	Resolution	[1]
Wender (1990)	Diels-Alder reaction, arene-alkene photocycloaddition.	Not explicitly stated	~23	Enzymatic resolution	[4]
Ding (2023)	Reductive skeletal rearrangeme nt, intramolecula r Michael/aldol cyclization, ODI-[5+2] cycloaddition/ pinacol rearrangeme nt, Wolff ring contraction, stereoselectiv e HAT reduction.	5.1%	15	Chiral starting material	[5] [6] [8]

Chen/Wang (2023)	Pt-catalyzed Conia-ene cyclization, intramolecula r Prins cyclization, late-stage Fe- mediated HAT radical cyclization.	Not explicitly stated	Not explicitly stated	Sharpless asymmetric epoxidation	[2][7][9]
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Synthetic Schemes and Key Transformations

The Ding Synthesis (2023): A Reductive Skeletal Rearrangement Approach

The 2023 synthesis by Hanfeng Ding and coworkers presents a concise and efficient route to **(-)-Retigeranic acid A**.^{[5][6][8]} A key feature of this synthesis is a reductive skeletal rearrangement cascade that enables the rapid assembly of the angular triquinane core.



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